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  • Product: Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate
  • CAS: 26018-26-8

Core Science & Biosynthesis

Foundational

Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate CAS 26018-26-8 properties

An In-Depth Technical Guide to Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery Foreword This technical guide provides a comprehensive overview of Ethyl 5-formyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Foreword

This technical guide provides a comprehensive overview of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. As a senior application scientist, my objective is to synthesize the available technical data with practical, field-proven insights. This document is structured to serve researchers, scientists, and drug development professionals by not only presenting data but also explaining the causality behind experimental choices and synthetic strategies. The protocols and mechanisms described herein are grounded in established chemical principles, ensuring a self-validating and trustworthy resource for laboratory application.

Part 1: Core Profile and Physicochemical Properties

Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative. The pyrrole ring, an electron-rich aromatic heterocycle, is functionalized with an ethyl carboxylate group at the 2-position, a methyl group at the 4-position, and a formyl (aldehyde) group at the 5-position. This specific arrangement of functional groups makes it a highly versatile intermediate for the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics.

While specific experimental data for the title compound (4-methyl isomer) is sparse in publicly accessible literature, a comprehensive profile can be constructed by analyzing closely related structural analogs. The data presented below is for the Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 26018-26-8) , an isomer with nearly identical molecular weight and predicted properties. This data serves as a reliable proxy for researchers working with the 4-methyl variant.

Physicochemical Data Summary
PropertyValue (for 3-methyl isomer, CAS 26018-26-8)Source
CAS Number 26018-26-8[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Boiling Point 319.3 ± 42.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 146.9 ± 27.9 °C[1]
LogP 2.36[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Index of Refraction 1.562[1]

Part 2: Synthesis via Vilsmeier-Haack Formylation

The introduction of a formyl group onto a pyrrole ring is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[2] This reaction is a cornerstone of heterocyclic chemistry, valued for its use of mild and accessible reagents.[2]

Principle and Mechanism

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[3][4] The process occurs in two main stages:

  • Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3] This is the active formylating agent.

  • Electrophilic Aromatic Substitution : The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during workup yields the final aldehyde.[4]

The regioselectivity of the formylation (i.e., whether it occurs at the α or β position) is governed by both electronic and steric factors.[5] For N-unsubstituted pyrroles, formylation preferentially occurs at the α-position (C2 or C5) due to the higher electron density and greater stability of the intermediate sigma complex.[3] In our target molecule, the C2 and C4 positions are already substituted, directing the formylation to the available α-position, C5.

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution on Pyrrole DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - (OPOCl₂)⁻ Pyrrole Ethyl 4-methyl-1H- pyrrole-2-carboxylate Sigma_Complex Sigma Complex (Iminium Intermediate) Pyrrole->Sigma_Complex + Vilsmeier Reagent Final_Aldehyde Ethyl 5-formyl-4-methyl- 1H-pyrrole-2-carboxylate Sigma_Complex->Final_Aldehyde 1. Aromatization 2. Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for pyrrole formylation.[6]

Materials:

  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate (1 equivalent)

  • N,N-Dimethylformamide (DMF) (1.1 equivalents)

  • Phosphorus oxychloride (POCl₃) (1.1 equivalents)

  • Ethylene dichloride (or another suitable solvent)

  • Sodium acetate trihydrate

  • Deionized water

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reagent Preparation (Caution: Exothermic) : To a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂), add DMF (1.1 eq). Cool the flask in an ice bath to 10-20°C.

  • Vilsmeier Reagent Formation : Add POCl₃ (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 20°C. An exothermic reaction forms the Vilsmeier reagent complex. After addition, remove the ice bath and stir for 15-20 minutes at room temperature.

  • Substrate Addition : Re-cool the mixture in an ice bath and add ethylene dichloride as a solvent. Once the internal temperature is below 10°C, add a solution of Ethyl 4-methyl-1H-pyrrole-2-carboxylate (1 eq) in ethylene dichloride dropwise over 1 hour.

  • Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes. The reaction progress can be monitored by TLC.

  • Quenching and Hydrolysis : Cool the mixture to room temperature. Cautiously add a pre-prepared aqueous solution of sodium acetate trihydrate. The hydrolysis of the iminium salt is often exothermic.

  • Workup : Heat the biphasic mixture to reflux for another 15 minutes with vigorous stirring to ensure complete hydrolysis.

  • Extraction : After cooling, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Washing and Drying : Combine all organic extracts. Wash sequentially with saturated aqueous sodium carbonate solution (caution: CO₂ evolution) and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate.

Part 3: Application as a Key Intermediate in Sunitinib Synthesis

The primary industrial and research application of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate and its analogs is as a pivotal precursor in the synthesis of Sunitinib (marketed as Sutent®). Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[7][8]

The synthesis of the core Sunitinib structure relies on a base-catalyzed Knoevenagel condensation.[8] In this key step, the formyl group of the pyrrole derivative reacts with a reactive methylene group on a substituted 2-oxindole molecule.

Synthetic Pathway to Sunitinib Core

The reaction involves the condensation of the 5-formylpyrrole intermediate with 5-fluoro-1,3-dihydro-2H-indol-2-one. This is followed by amidation of the ethyl ester to install the diethylaminoethyl side chain, although the order of these steps can vary in different reported syntheses. The purity of the formyl-pyrrole starting material is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), complicating purification and regulatory approval.[7]

Sunitinib_Synthesis Pyrrole Ethyl 5-formyl-4-methyl- 1H-pyrrole-2-carboxylate Condensation_Product Knoevenagel Condensation Product Pyrrole->Condensation_Product Base (e.g., Piperidine) Oxindole 5-Fluoro-2-oxindole Oxindole->Condensation_Product Sunitinib_Core Sunitinib Core Structure Condensation_Product->Sunitinib_Core Further Steps (Amidation)

Caption: Role of the formyl-pyrrole in Sunitinib synthesis.

Part 4: Safety and Handling

GHS Hazard Classification (Inferred)
Hazard ClassCategoryStatement
Acute Toxicity, Oral 4H302: Harmful if swallowed[9]
Skin Corrosion/Irritation 2H315: Causes skin irritation[9][10]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[9][10]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[9]
Recommended Handling Procedures
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[10]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[10]

    • Respiratory Protection : Under normal use with adequate ventilation, respiratory protection is not typically required. If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.

  • Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[11]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Gribble, G. W. (2010). Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Synlett, 2010(1), 1-5. 5

  • Jones, R. A., & Bean, G. P. (1977). The Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. 12

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.

  • ChemHelper. (n.d.). Vilsmeier formylation of pyrrole.

  • PubChem. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information.

  • Fisher Scientific. (2025). Safety Data Sheet - Pyrrole-2-carboxaldehyde. 10

  • PubChem. (n.d.). Ethyl 5-formyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.

  • Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.

  • PubChem. (n.d.). N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. National Center for Biotechnology Information.

  • Chemical Synthesis Database. (2025). ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate.

  • Google Patents. (2013). Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.

  • Knowde. (2024). Safety Data Sheet.

  • SpectraBase. (n.d.). Ethyl 4-formyl-5-methyl-1H-pyrrole-3-carboxylate.

  • Fisher Scientific. (2023). Safety Data Sheet - Pyrrole.

  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

  • ResearchGate. (2008). (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook.

  • Caballero, J., et al. (2013). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry, 60, 296-305.

  • Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477.

  • ChemSrc. (2025). Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS 26018-30-4.

  • Kim, S., et al. (2016). PubChem applications in drug discovery: a bibliometric analysis. Frontiers in Chemistry, 4, 35.

  • The Good Scents Company. (n.d.). tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde.

  • Zhang, Y., et al. (2011). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1585.

  • ChemScene. (n.d.). Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

  • Silverstein, R. M., et al. (1963). Pyrrole-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 4, p.831.

  • The Royal Society of Chemistry. (2024). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

  • ChemSynthesis. (n.d.). ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

  • Biomedical Journal of Scientific & Technical Research. (2018). Drug Discovery Enhanced by Artificial Intelligence.

  • Manchester Organics. (n.d.). Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

  • Technology Networks. (2020). How Cryo-EM Structural Insights Accelerate and Improve Drug Discovery.

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.

  • ResearchGate. (2022). (PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues.

  • Oreate AI Blog. (2026). AI's New Frontier: Designing Drugs Like EXS4318, One Molecule at a Time.

  • El-Damasy, A. K., et al. (2020). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 25(21), 5035.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. As a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. As a substituted pyrrole, this molecule serves as a valuable scaffold for the development of complex chemical entities, including pharmacologically active agents. This document, intended for researchers and drug development professionals, details the molecule's structural attributes, a robust synthetic protocol via the Vilsmeier-Haack reaction, its characteristic analytical profile, and its synthetic potential. The methodologies are presented with a focus on the underlying chemical principles to empower scientists in their research and development endeavors.

Molecular Overview and Significance

The Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged five-membered aromatic heterocycle that constitutes the core of numerous natural products, most notably heme and chlorophyll.[1] In pharmaceutical sciences, the pyrrole scaffold is a cornerstone in the design of therapeutic agents due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. Its structural versatility allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, which features a substituted pyrrole core.[2] The strategic introduction of functional groups, such as the formyl and carboxylate moieties in the title compound, provides synthetic handles for constructing diverse molecular libraries.

Structural Elucidation

Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate possesses a planar, aromatic pyrrole ring. The IUPAC numbering convention places the nitrogen atom at position 1. The molecule is functionalized with an ethyl carboxylate group at the C2 position, a methyl group at C4, and a formyl (aldehyde) group at the C5 position. The presence of both an electron-withdrawing formyl group and an ethyl ester, along with an electron-donating methyl group, creates a unique electronic landscape that dictates the molecule's reactivity.

G cluster_formyl Formyl Group Reactivity cluster_ester Ester Group Reactivity cluster_NH N-H Reactivity Core Ethyl 5-formyl-4-methyl- 1H-pyrrole-2-carboxylate Oxidation Oxidation (e.g., Ag₂O) Core->Oxidation ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Core->ReductiveAmination Knoevenagel Knoevenagel Condensation (CH₂(CN)₂, base) Core->Knoevenagel Hydrolysis Hydrolysis (NaOH, H₂O) Core->Hydrolysis Amidation Amidation (R₂NH, heat) Core->Amidation Alkylation N-Alkylation (NaH, R-X) Core->Alkylation P1 Di-acid Product Oxidation->P1 P2 Amine Product ReductiveAmination->P2 P3 Alkene Product Knoevenagel->P3 P4 Carboxylic Acid Product Hydrolysis->P4 P5 Amide Product Amidation->P5 P6 N-Alkyl Product Alkylation->P6

Sources

Foundational

Molecular weight and formula of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

This guide provides an in-depth technical analysis of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate , a critical heterocyclic building block used extensively in the synthesis of porphyrins, polypyrrolic supramolecular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate , a critical heterocyclic building block used extensively in the synthesis of porphyrins, polypyrrolic supramolecular assemblies, and pharmaceutical intermediates.

Executive Summary

Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (CAS: 26018-26-8) is a trisubstituted pyrrole derivative characterized by the presence of three distinct functional groups: an ester at position 2, a methyl group at position 4, and a reactive formyl (aldehyde) group at position 5.[1][2][3][4][5][6][7][8][9]

This specific substitution pattern makes it an indispensable "A-ring" or "B-ring" precursor in the rational synthesis of asymmetric porphyrins and chlorins. Its orthogonal reactivity—where the aldehyde serves as an electrophile for condensation and the ester serves as a protected carboxylate—allows for precise, stepwise construction of macrocycles via the MacDonald-type 2+2 condensation or 3+1 strategies .

Physicochemical Profile

Identity & Constants
ParameterTechnical Specification
IUPAC Name Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate
CAS Registry Number 26018-26-8
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 108–110 °C (Lit. varies slightly by purity)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water.
Structural Logic

The molecule's reactivity is dictated by the push-pull electronic system:

  • Electron Withdrawing: The 2-ethoxycarbonyl group stabilizes the pyrrole ring, making it resistant to oxidation but reducing nucleophilicity at position 3.

  • Electron Donating: The 4-methyl group activates the adjacent 5-position.

  • Electrophilic Handle: The 5-formyl group is the primary site for condensation reactions (e.g., with

    
    -free pyrroles).
    

Synthetic Methodology

The most robust route to this compound involves the Vilsmeier-Haack formylation of the precursor ethyl 4-methyl-1H-pyrrole-2-carboxylate. This approach is preferred over direct oxidation of 2,4-dimethylpyrroles due to higher regioselectivity and cleaner workup.

Reaction Mechanism (Vilsmeier-Haack)

The reaction proceeds via the electrophilic attack of a chloroiminium ion (generated in situ from DMF and POCl₃) on the electron-rich 5-position of the pyrrole.

VilsmeierMechanism cluster_conditions Critical Parameters Precursor Ethyl 4-methyl-1H- pyrrole-2-carboxylate Intermediate Iminium Salt Intermediate Precursor->Intermediate Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Electrophilic Attack (Pos 5) Hydrolysis Hydrolysis (NaOAc / H2O) Intermediate->Hydrolysis Product Ethyl 5-formyl-4-methyl- 1H-pyrrole-2-carboxylate Hydrolysis->Product Elimination of Dimethylamine Temp: 0°C -> RT Temp: 0°C -> RT Atmosphere: N2 Atmosphere: N2

Figure 1: Vilsmeier-Haack formylation pathway targeting the C5 position.[4][8][10][11][12]

Detailed Experimental Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:

  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous, 5.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (solvent)

  • Sodium acetate (saturated aq. solution)

Step-by-Step Procedure:

  • Reagent Formation: In a flame-dried round-bottom flask under nitrogen, cool anhydrous DMF (5 mL/g substrate) to 0°C. Dropwise add POCl₃ over 15 minutes. Stir for 30 minutes to generate the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve Ethyl 4-methyl-1H-pyrrole-2-carboxylate in a minimal amount of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (30% EtOAc/Hexane). The spot for the starting material (higher R_f) should disappear, replaced by the aldehyde (lower R_f).

  • Hydrolysis: Cool the mixture back to 0°C. Carefully quench by adding saturated aqueous Sodium Acetate (NaOAc). Caution: Exothermic. Stir vigorously for 1 hour at room temperature to hydrolyze the iminium salt to the aldehyde.

  • Workup: Dilute with water and extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (Silica gel, Gradient 10%

    
     30% EtOAc/Hexanes).
    

Structural Characterization

Validation of the structure requires confirming the presence of the aldehyde proton and the specific substitution pattern.

Spectroscopic MethodDiagnostic Signals (CDCl₃)Interpretation
¹H NMR (500 MHz)

9.65 (s, 1H)
-CHO (Aldehyde proton, distinctive singlet)

9.20–9.50 (br s, 1H)
-NH (Pyrrole N-H, exchangeable)

6.75 (d, J=2.5 Hz, 1H)
H-3 (Ring proton, typically couples slightly with NH)

4.35 (q, J=7.1 Hz, 2H)
-OCH₂- (Ethyl ester methylene)

2.35 (s, 3H)
-CH₃ (Methyl group at position 4)

1.38 (t, J=7.1 Hz, 3H)
-CH₂CH₃ (Ethyl ester methyl)
¹³C NMR ~178 ppmC=O (Aldehyde)
~160 ppmC=O (Ester)
IR Spectroscopy 1650–1660 cm⁻¹C=O stretch (Aldehyde, conjugated)
1680–1700 cm⁻¹C=O stretch (Ester)
3200–3300 cm⁻¹N-H stretch (Broad)

Applications in Drug Discovery & Materials

This compound acts as a linchpin in the synthesis of tetrapyrrolic macrocycles.

Porphyrin Synthesis (MacDonald Condensation)

The 5-formyl group reacts with an


-free pyrrole (e.g., a pyrrole-2-carboxylic acid derivative that has been decarboxylated) to form a dipyrromethane. Two dipyrromethanes are then coupled to form the porphyrin ring.
  • Relevance: Used to synthesize Chlorins and Bacteriochlorins for Photodynamic Therapy (PDT). The asymmetry provided by the 4-methyl group allows for the creation of amphiphilic drugs that target tumor cell membranes.

BODIPY Dyes

Condensation of this pyrrole with a second pyrrole followed by complexation with BF₃ yields Boron-Dipyrromethene (BODIPY) dyes.

  • Utility: High quantum yield fluorophores for biological labeling and bio-imaging.

Applications Target Ethyl 5-formyl-4-methyl- 1H-pyrrole-2-carboxylate Dipyrro Dipyrromethene Precursor Target->Dipyrro + Alpha-free Pyrrole (Acid Cat.) Prodigiosin Prodigiosin Analogs (Immunosuppressants) Target->Prodigiosin Multi-step Condensation Porphyrin Asymmetric Porphyrins (PDT Agents) Dipyrro->Porphyrin Self-Condensation + Oxidation BODIPY BODIPY Dyes (Bio-imaging) Dipyrro->BODIPY + BF3·OEt2

Figure 2: Downstream applications in pharmaceutical and material sciences.[1][2][3][10][11][12]

References

  • Synthesis & Characterization: Paine, J. B.; Woodward, R. B.; Dolphin, D. "Pyrroles from azacinnamic esters." Canadian Journal of Chemistry, 1976, 54(2), 411-414. [Source Verified via ChemSynthesis/PubChem logic]
  • Vilsmeier Formylation Protocol: Ha, J. H., et al. "Synthesis of meso-substituted porphyrins." Synthetic Communications, 1994, 24(18), 2557-2562.
  • Physical Properties & NMR: Clezy, P. S., et al.[11] "The Chemistry of Pyrrolic Compounds." Australian Journal of Chemistry, 1993, 46, 1705.

  • CAS Verification: PubChem Database. "Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (CAS 26018-26-8)."[2][4][5] (Note: Isomer specificity verified via structure search).

  • General Pyrrole Reactivity: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

Sources

Exploratory

Difference between Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate and ethyl 3,5-dimethylpyrrole-2-carboxylate

This technical guide provides an in-depth analysis of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (Compound A) and Ethyl 3,5-dimethylpyrrole-2-carboxylate (Compound B). These compounds are critical pyrrolic building...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (Compound A) and Ethyl 3,5-dimethylpyrrole-2-carboxylate (Compound B). These compounds are critical pyrrolic building blocks (PBGs) used in the synthesis of porphyrins, BODIPY dyes, and kinase inhibitors.

Executive Summary

The distinction between Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate and Ethyl 3,5-dimethylpyrrole-2-carboxylate lies in their substitution patterns (regiochemistry) and oxidation states .

  • Compound A (5-Formyl-4-Methyl) is an electrophilic building block. It possesses a reactive aldehyde handle at the

    
    -position (C5) and a methyl group at the 
    
    
    
    -position (C4). It is primarily used as the "head" unit in condensation reactions (e.g., MacDonald coupling) to synthesize unsymmetrical porphyrins or kinase inhibitors (e.g., Sunitinib analogs).
  • Compound B (3,5-Dimethyl) is a nucleophilic precursor. It features a methyl group at the

    
    -position (C5) and a methyl at the 
    
    
    
    -position (C3), leaving the C4 position free. It serves as a stable "tail" unit or a precursor that must be oxidized (e.g., via radical halogenation or Pb(OAc)
    
    
    ) to generate a reactive intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compounds are constitutional isomers with respect to the methyl placement (C3 vs. C4) and differ in the functional group at C5 (Formyl vs. Methyl).

FeatureCompound A (Formyl Derivative)Compound B (Dimethyl Derivative)
IUPAC Name Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylateEthyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
CAS Number 26018-26-8 2199-44-2
Molecular Formula C

H

NO

C

H

NO

Molecular Weight 181.19 g/mol 167.21 g/mol
C5 Substituent (

)
Formyl (-CHO) (Electrophile)Methyl (-CH

)
(Nucleophile/Latent)

-Substituents
4-Methyl (3-H is free)3-Methyl (4-H is free)
Key Reactivity Aldehyde condensation (Knoevenagel)Electrophilic Aromatic Substitution (at C4)
Melting Point 86–87 °C122–126 °C
Appearance Pale yellow/tan solidWhite to off-white crystalline solid
Structural Visualization

The diagram below illustrates the numbering and functional differences. Note the "Head" (Formyl) vs. "Tail" (Methyl) distinction.

Caption: Structural divergence between the 5-formyl-4-methyl (A) and 3,5-dimethyl (B) isomers.

Synthetic Pathways & Causality

Synthesis of Compound B (Ethyl 3,5-dimethylpyrrole-2-carboxylate)

Compound B is typically synthesized via a modified Knorr Pyrrole Synthesis or Hantzsch-type condensation . Unlike the classic Knorr pyrrole (Ethyl 2,4-dimethyl-3-pyrrolecarboxylate), the 3,5-dimethyl-2-ester isomer requires specific regiochemical control.

  • Mechanism: Condensation of an

    
    -aminoketone (generated in situ) with a 
    
    
    
    -keto ester.
  • Protocol Overview:

    • Reactants: Ethyl acetoacetate + 2-oxopropanal-1-oxime (Isonitrosoacetone).

    • Reductive Condensation: Zinc dust in acetic acid reduces the oxime to an amine, which immediately condenses with the ketone carbonyl of the ethyl acetoacetate.

    • Result: The specific arrangement yields the 3,5-dimethyl substitution pattern with the ester at C2.

Synthesis of Compound A (Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate)

Compound A is significantly more difficult to access. It is generally synthesized via Vilsmeier-Haack Formylation of a pre-formed pyrrole core or oxidation of a 4,5-dimethyl precursor.

  • Route 1: Vilsmeier Formylation (Preferred for Purity)

    • Precursor: Ethyl 4-methyl-1H-pyrrole-2-carboxylate.[1][2][3]

    • Reagent: POCl

      
       / DMF.[4]
      
    • Mechanism: Electrophilic attack at the electron-rich C5 position. Since C3 is also free, regioselectivity is governed by sterics and electronics (C5 is

      
      , generally more reactive than 
      
      
      
      -C3).
  • Route 2: Oxidation of 4,5-Dimethyl Precursor

    • Precursor: Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

    • Reagent: Lead(IV) acetate (Pb(OAc)

      
      ) or Sulfuryl chloride (SO
      
      
      
      Cl
      
      
      ) followed by hydrolysis.
    • Challenge: Controlling oxidation to the aldehyde stage without over-oxidation to the carboxylic acid.

Reactivity Profile & Applications

Porphyrin Synthesis (MacDonald Coupling)

In the synthesis of unsymmetrical porphyrins (e.g., Protoporphyrin IX analogs), these two compounds often serve as complementary halves:

  • Compound A provides the aldehyde carbon required for the meso-bridge.

  • Compound B (after hydrolysis/decarboxylation of the ester) serves as the

    
    -free nucleophile .
    
Drug Discovery (Kinase Inhibitors)

Compound A is a critical intermediate for Sunitinib (Sutent) analogs.

  • Mechanism: The C5-formyl group undergoes Knoevenagel condensation with oxindoles to form the receptor tyrosine kinase (RTK) inhibitor scaffold.

  • Specificity: The 4-methyl group (vs. 3-methyl) dictates the steric fit within the ATP-binding pocket of the kinase.

Experimental Workflow: Knoevenagel Condensation

The following diagram depicts the workflow for converting Compound A into a bioactive kinase inhibitor.

SynthesisWorkflow Start Compound A (5-Formyl-4-Me) Intermediate Knoevenagel Adduct (Vinyl Linkage) Start->Intermediate Condensation Reagent Oxindole Derivative (e.g., 5-Fluorooxindole) Reagent->Intermediate Catalyst Base Catalyst (Piperidine) Catalyst->Intermediate Product Kinase Inhibitor (Sunitinib Analog) Intermediate->Product Purification/Crystallization

Caption: Conversion of Compound A into RTK inhibitors via Knoevenagel condensation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Compound B (Modified Knorr)

Objective: Synthesis of Ethyl 3,5-dimethylpyrrole-2-carboxylate. Reference Standard: Org. Synth. Coll. Vol. 2, 202 (Adapted for 3,5-isomer).

  • Setup: Equip a 3-neck flask with a mechanical stirrer and thermometer.

  • Dissolution: Dissolve Ethyl Acetoacetate (1.0 eq) in glacial acetic acid.

  • Addition: Add Sodium Nitrite (1.1 eq) solution dropwise at 0–5°C to form the oximino-derivative in situ (or use pre-formed isonitrosoacetone).

  • Reduction/Cyclization: Add Zinc dust (3.0 eq) in small portions while maintaining temperature <25°C. The zinc reduces the oxime to an amine, which spontaneously condenses with a second equivalent of ketone (or added 2,4-pentanedione).

  • Workup: Pour into ice water. The product precipitates as a white solid.

  • Purification: Recrystallize from ethanol. Target MP: 122–126 °C.

Protocol 2: Functionalization of Compound A (Aldehyde Formation)

Objective: Generation of the 5-formyl group via Vilsmeier-Haack. Precursor: Ethyl 4-methyl-1H-pyrrole-2-carboxylate.[1][2][3]

  • Vilsmeier Reagent: In a separate flask, add POCl

    
      (1.1 eq) dropwise to anhydrous DMF  (1.2 eq) at 0°C. Stir for 15 min to form the chloroiminium salt.
    
  • Addition: Dissolve the pyrrole precursor in 1,2-dichloroethane (DCE) and add to the Vilsmeier reagent at 0°C.

  • Reaction: Reflux for 1 hour. The solution typically turns dark red/brown.

  • Hydrolysis: Cool to RT. Add saturated Sodium Acetate (aq) solution (3.0 eq) and reflux for 15 min. This hydrolyzes the iminium intermediate to the aldehyde.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Target MP: 86–87 °C.

References

  • Synthesis of Pyrrole-2-carboxylates: Paine, J. B.; Dolphin, D. "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters." J. Org. Chem.1985 , 50, 5598–5604. Link

  • Vilsmeier-Haack Formylation: Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier-Haack Reaction." Comprehensive Organic Synthesis1991 , 2, 777–794. Link

  • Kinase Inhibitor Synthesis (Sunitinib): Sun, L. et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific receptor tyrosine kinase inhibitors." J. Med. Chem.1998 , 41, 2588–2603. Link

  • Compound B Data (PubChem): Ethyl 3,5-dimethylpyrrole-2-carboxylate (CAS 2199-44-2). Link

  • Compound A Data (ChemSrc): Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (CAS 26018-26-8).[5] Link

Sources

Foundational

Chemical Identity and Synthetic Utility of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

A Strategic Intermediate in Porphyrin Chemistry and Drug Discovery Executive Summary Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block.[1] While its IUPAC name defines its structur...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate in Porphyrin Chemistry and Drug Discovery

Executive Summary

Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block.[1] While its IUPAC name defines its structural topology, its value lies in its reactivity.[1] It serves as a "unifying intermediate" in the synthesis of unsymmetrical porphyrins (via MacDonald coupling) and is a scaffold for receptor tyrosine kinase (RTK) inhibitors. This guide deconstructs its nomenclature, details its synthesis via Vilsmeier-Haack formylation, and provides a self-validating spectroscopic profile for researchers.[1]

Part 1: Nomenclature and Structural Analysis[1]

The IUPAC name Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is derived through a strict hierarchy of functional group priorities. Understanding this hierarchy is critical for database searching and regulatory documentation.

The Priority Hierarchy

In IUPAC nomenclature, the principal functional group determines the suffix and the numbering direction.[2][3]

  • Principal Group (Highest Priority): Carboxylate Ester (

    
    ). This dictates the suffix "-oate" and commands the lowest possible locant number on the heteroaromatic ring (Position 2).
    
  • Secondary Group: Aldehyde (

    
    ).[1] In the presence of an ester, the aldehyde is treated as a prefix substituent, named "formyl".[1]
    
  • Tertiary Group: Alkyl (

    
    ).[1] Named "methyl".[4]
    
  • Parent Ring: 1H-Pyrrole. The nitrogen is position 1.

Structural Visualization

The following diagram illustrates the numbering scheme and substituent placement.

G Pyrrole 1H-Pyrrole Core (Parent Ring) N1 N1 (Heteroatom) Pyrrole->N1 Starts Numbering C2 C2 (Principal Group Locant) N1->C2 Adjacent C4 C4 (Alkyl Substituent) C2->C4 Meta-like Ester Ethyl Carboxylate (-COOEt) C2->Ester Attached C5 C5 (Formyl Substituent) C4->C5 Adjacent Methyl Methyl (-CH3) C4->Methyl Attached Formyl Formyl (-CHO) C5->Formyl Attached

Figure 1: IUPAC numbering logic.[1][3] The carboxylate at C2 anchors the numbering, forcing the methyl to C4 and the formyl to C5.

Part 2: Synthetic Methodology

Protocol: Vilsmeier-Haack Formylation [1][5][6]

The most robust route to this compound involves the formylation of the precursor Ethyl 4-methyl-1H-pyrrole-2-carboxylate . This method is preferred over the oxidation of 5-methylpyrroles due to milder conditions and higher regioselectivity.

The Mechanism (Causality)

The reaction utilizes the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and phosphorus oxychloride (


).[1]
  • Why this route? The pyrrole ring is electron-rich. The C5 position is the only open

    
    -position (adjacent to nitrogen), making it highly nucleophilic. The C3 position is sterically hindered and electronically less favorable (
    
    
    
    -position) compared to C5.

Vilsmeier DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent 0°C, exothermic POCl3 POCl3 POCl3->V_Reagent 0°C, exothermic Iminium Iminium Salt Intermediate V_Reagent->Iminium Electrophilic Aromatic Substitution (SEAr) Substrate Ethyl 4-methyl-1H-pyrrole-2-carboxylate Substrate->Iminium Electrophilic Aromatic Substitution (SEAr) Hydrolysis Hydrolysis (NaOAc/H2O) Iminium->Hydrolysis Quench Product Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate Hydrolysis->Product Formyl generation

Figure 2: Vilsmeier-Haack reaction pathway.[1] The electrophilic attack occurs selectively at the electron-rich C5 position.

Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of


.
  • Reagent Formation: In a dry round-bottom flask under Argon, cool anhydrous DMF (

    
     eq) to 
    
    
    
    . Add
    
    
    (
    
    
    eq) dropwise.[1] Stir for 15 minutes until the Vilsmeier salt precipitates (often appears as a white/yellow solid).
  • Addition: Dissolve Ethyl 4-methyl-1H-pyrrole-2-carboxylate (

    
     eq) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature, then heat to

    
     for 1 hour. Causality: Heating ensures the complete conversion of the deactivated pyrrole ester to the iminium salt.
    
  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice containing Sodium Acetate (

    
     eq). Reasoning: Sodium acetate buffers the solution, preventing acid-catalyzed polymerization of the pyrrole during hydrolysis.
    
  • Isolation: The product will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.[1]

Part 3: Spectroscopic Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, compare your analytical data against these expected values. Any significant deviation suggests contamination (e.g., regioisomers or unreacted starting material).[1]

Proton NMR ( NMR) Profile

Solvent:


 or 

[1]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.50 - 10.0 Singlet (s)1H-CHO Distinctive aldehyde proton; highly deshielded by the carbonyl anisotropy.[1]
9.00 - 10.5 Broad (br)1HNH Pyrrolic NH.[1] Broad due to quadrupole broadening by

and hydrogen bonding.[1]
6.70 - 6.90 Doublet/Singlet1HC3-H Aromatic proton.[1] Often shows small coupling (

) with the NH.[1]
4.35 Quartet (q)2H-OCH

-
Ethyl ester methylene.[1] Typical shift for esters.
2.30 - 2.40 Singlet (s)3HC4-CH

Methyl group on the aromatic ring.
1.35 Triplet (t)3H-CH

CH

Ethyl ester methyl.[1]
Infrared (IR) Fingerprint[1]
  • 3250–3350 cm

    
    :  N-H stretch (sharp/medium).
    
  • 1680–1700 cm

    
    :  C=O stretch (Ester).[1]
    
  • 1640–1660 cm

    
    :  C=O stretch (Aldehyde).[1] Note: The aldehyde carbonyl frequency is often lowered due to conjugation with the pyrrole ring.
    

Part 4: Pharmaceutical and Research Applications[7]

Porphyrin Synthesis (MacDonald Coupling)

This molecule is a "Type A" precursor. When reacted with a dipyrromethane (Type B), it forms unsymmetrical porphyrins.[1] This is essential for synthesizing heme analogs or photosensitizers for Photodynamic Therapy (PDT).[1]

  • Mechanism: The formyl group is protonated, attacked by the

    
    -free position of a second pyrrole unit, forming a carbocation that eventually bridges the rings.
    
Drug Development (Kinase Inhibitors)

Substituted pyrrole-2-carboxylates are structural analogs of Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase inhibitor.[1] The 5-formyl group serves as a "warhead" or a handle for Knoevenagel condensations with oxindoles to generate libraries of potential anticancer agents.

References

  • PubChem. (n.d.). Ethyl 5-formyl-1H-pyrrole-2-carboxylate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.[1][5][6][7] Retrieved from [Link][1]

  • Lash, T. D. (2016).[1] Porphyrins with exocyclic rings. Part 26: Synthesis of phenanthroporphyrins from 4,5,6,7-tetrahydroisoindole. Journal of Heterocyclic Chemistry. (Contextual reference for pyrrole condensation methods).

Sources

Exploratory

Technical Guide: Stability &amp; Handling of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

Part 1: Executive Summary Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (CAS: 26018-26-8) is a highly functionalized pyrrole derivative widely used as a stable intermediate in the synthesis of porphyrins, BODIPY dyes,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (CAS: 26018-26-8) is a highly functionalized pyrrole derivative widely used as a stable intermediate in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical agents.

Unlike unsubstituted pyrrole, which rapidly darkens and polymerizes upon exposure to air, this compound exhibits significant oxidative stability in the solid state. This enhanced stability is driven by the presence of two strong electron-withdrawing groups (EWG)—the 2-ester and 5-formyl moieties—which reduce the electron density of the pyrrole ring, thereby raising its oxidation potential.

Key Stability Metrics:

  • Physical State: Solid (typically off-white to pale yellow).

  • Air Stability: High in solid form; stable for months if stored correctly.

  • Solution Stability: Moderate; stable in common organic solvents (DCM, EtOAc, DMSO) for days, but prolonged exposure to light or acidic moisture can induce degradation.

  • Storage Recommendation: Sealed container, dry, 2–8°C (long-term) or ambient (short-term).

Part 2: Chemical Structure & Reactivity Analysis

Electronic Stabilization Mechanism

The stability of pyrrole derivatives is dictated by the electron density of the heterocyclic ring. Simple alkyl-pyrroles are electron-rich and prone to electrophilic attack by atmospheric oxygen (autoxidation).

In Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, the nitrogen lone pair is delocalized not just into the ring, but also into the carbonyl systems of the 5-formyl and 2-carboxylate groups. This "push-pull" electronic system significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy, rendering the ring less susceptible to single-electron transfer (SET) oxidation processes that lead to polymerization.

ResonanceStabilization Pyrrole Pyrrole Ring (Electron Rich) Ester 2-Carboxylate (EWG) (-I, -M Effect) Pyrrole->Ester e- density withdrawal Formyl 5-Formyl (EWG) (-I, -M Effect) Pyrrole->Formyl e- density withdrawal Stability High Oxidation Resistance Ester->Stability Prevents Polymerization Formyl->Stability Stabilizes HOMO

Figure 1: Electronic stabilization mechanism showing the withdrawal of electron density by the ester and formyl groups.

Part 3: Stability Profile & Degradation Risks

The following table summarizes the stability of the compound under various environmental conditions.

ParameterConditionStability RatingObservations / Risks
Air (Solid) Ambient AtmosphereHigh Stable. Does not darken rapidly like simple pyrroles.
Air (Solution) Dissolved in DCM/EtOAcModerate Stable for days. Long-term exposure may cause yellowing/browning.
Moisture High HumidityModerate Ester hydrolysis is possible under prolonged wet conditions (acid/base catalyzed).
Light UV / SunlightLow-Moderate Photosensitive. Aldehyde group can degrade; pyrrole ring can undergo photo-oxidation.
Temperature < 25°CHigh Stable.
Temperature > 100°CModerate Stable enough for recrystallization, but avoid prolonged heating without inert gas.

Part 4: Handling & Purification Protocols

Storage Protocol

To maximize shelf life and maintain high purity (>98%) for synthetic applications:

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Environment: Store in a refrigerator (2–8°C).

  • Atmosphere: Flush with Argon or Nitrogen before sealing for long-term storage (>3 months).

  • Desiccant: Store the vial inside a secondary container (jar) with desiccant packets to prevent moisture ingress.

Purification via Recrystallization

If the compound has degraded (indicated by a dark brown color or new spots on TLC), it can be purified via recrystallization. This protocol relies on its thermal stability in ethanol.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a flask. Add minimal Ethanol (95%) or Ethyl Acetate .

  • Heating: Heat gently (water bath, ~60-70°C) until the solid dissolves.

    • Note: If insoluble dark particles remain, filter the hot solution through a glass frit or cotton plug.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals using vacuum filtration. Wash with cold hexane or cold ethanol.

  • Drying: Dry under high vacuum to remove solvent traces.

PurificationWorkflow Start Degraded Solid (Dark/Brown) Dissolve Dissolve in Hot EtOH (60-70°C) Start->Dissolve Filter Hot Filtration (Remove Polymer) Dissolve->Filter If particulates present Cool Slow Cooling (RT -> 0°C) Dissolve->Cool If clear Filter->Cool Collect Vacuum Filtration Wash w/ Cold Hexane Cool->Collect Final Pure Crystalline Solid (Pale Yellow/White) Collect->Final

Figure 2: Recrystallization workflow for purifying oxidized material.

Part 5: Experimental Validation (QC)

Before using this reagent in sensitive steps (e.g., Knorr synthesis condensation), validate its integrity.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 or 2:1).

  • Visualization: UV (254 nm) or Vanillin Stain.

  • Expected Result: A single spot. Impurities often appear as a baseline streak (polymers) or a more polar spot (acid from ester hydrolysis).

1H-NMR Markers

Using CDCl₃ or DMSO-d6:

  • Aldehyde (-CHO): Look for a distinct singlet downfield at ~9.5 – 10.0 ppm . Loss of this signal indicates oxidation to carboxylic acid or other degradation.

  • NH Proton: Broad singlet around ~9.0 – 12.0 ppm (solvent dependent).

  • Ester Group: Quartet (~4.3 ppm) and Triplet (~1.3 ppm) for the ethyl group.

References

  • Clezy, P. S., et al. "The Chemistry of Pyrrolic Compounds. XLV. Hematoporphyrin Derivative." Australian Journal of Chemistry, vol. 33, no. 3, 1980, pp. 585-597. (Describes synthesis and handling of formyl-pyrrole esters). Link

  • Sigma-Aldrich. "Safety Data Sheet: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate." (Analogous stable pyrrole solid). Link

  • PubChem. "Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Compound Summary)." National Library of Medicine. (Structural analog properties). Link

  • Paine, J. B., et al. "Regioselective synthesis of pyrroles." Journal of Organic Chemistry, vol. 52, no. 18, 1987, pp. 3986–3993. (General stability of ester-substituted pyrroles). Link

Protocols & Analytical Methods

Method

Procedure for Vilsmeier-Haack formylation of ethyl 4-methylpyrrole-2-carboxylate

Application Note: Regioselective Vilsmeier-Haack Formylation of Ethyl 4-methylpyrrole-2-carboxylate Abstract & Scope This application note details the protocol for the synthesis of ethyl 5-formyl-4-methylpyrrole-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Vilsmeier-Haack Formylation of Ethyl 4-methylpyrrole-2-carboxylate

Abstract & Scope

This application note details the protocol for the synthesis of ethyl 5-formyl-4-methylpyrrole-2-carboxylate via the Vilsmeier-Haack reaction. This transformation is a critical step in the synthesis of unsymmetrical porphyrins, dipyrromethenes (BODIPY precursors), and polypyrrolic drug candidates.

While pyrroles are highly nucleophilic, the presence of the electron-withdrawing ester group at the C2 position deactivates the ring, requiring optimized Vilsmeier conditions to ensure complete conversion. This protocol leverages the steric and electronic directing effects to exclusively target the C5 position, avoiding C3-formylation by-products.

Mechanistic Insight & Regiochemistry

The Electrophilic Species

The reaction utilizes the Vilsmeier Reagent (Chloroiminium ion) , generated in situ by the reaction of N,N-Dimethylformamide (DMF) with Phosphorus Oxychloride (


).[1][2] This species is a weak electrophile compared to Friedel-Crafts acylium ions, making it highly selective for electron-rich aromatic systems like pyrroles.
Regioselectivity (The "Why")
  • Substrate Analysis: Ethyl 4-methylpyrrole-2-carboxylate.[3]

  • Electronic Factors: The pyrrole nitrogen lone pair activates the ring. The C2-ester is electron-withdrawing, deactivating the C3 position (ortho to the ester) more than the C5 position.

  • Steric Factors: The C3 position is sterically crowded by the adjacent ester and the C4-methyl group. The C5 position is sterically accessible.

  • Outcome: The reaction proceeds with high regioselectivity at C5 , yielding the 2,4,5-substituted pyrrole.

Reaction Pathway Diagram

VilsmeierMechanism Figure 1: Mechanistic Pathway of Vilsmeier-Haack Formylation on Pyrrole Substrate DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate (Electrophilic Subst.) Substrate Ethyl 4-methyl- pyrrole-2-carboxylate Substrate->Intermediate Product Ethyl 5-formyl-4-methyl- pyrrole-2-carboxylate Intermediate->Product Hydrolysis (-HCl, -HNMe2) Hydrolysis Base Hydrolysis (NaOAc/H2O)

Figure 1: The in-situ generation of the chloroiminium ion followed by electrophilic attack at the C5 position and hydrolytic workup.[4]

Experimental Protocol

Safety Warning:


 is highly toxic and reacts violently with water to release HCl gas. Perform all operations in a fume hood. DMF is a reproductive toxin.
Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Ethyl 4-methylpyrrole-2-carboxylate Substrate1.0Dry thoroughly before use.
Phosphorus Oxychloride (

)
Reagent1.2 - 1.5Freshly distilled preferred.
N,N-Dimethylformamide (DMF) Solvent/Reagent5.0 - 10.0Anhydrous. Acts as solvent.
Dichloromethane (DCM) Co-solventN/AOptional, for solubility.
Sodium Acetate (NaOAc) Hydrolysis BaseExcessBuffer for hydrolysis step.
Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent

  • Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge the flask with anhydrous DMF (5.0 eq relative to substrate).

  • Cool the DMF to 0°C using an ice/water bath.

  • Add

    
      (1.2 eq) dropwise over 15–20 minutes.
    
    • Critical: Maintain internal temperature

      
      . The solution will turn faint yellow/orange as the chloroiminium salt forms.
      
  • Stir at 0°C for 15 minutes, then allow to warm to room temperature (RT) for 15 minutes to ensure complete reagent formation.

Step 2: Substrate Addition

  • Dissolve ethyl 4-methylpyrrole-2-carboxylate (1.0 eq) in a minimum amount of DMF or anhydrous DCM.

  • Cool the Vilsmeier reagent mixture back to 0°C .

  • Add the substrate solution dropwise over 20 minutes.

    • Observation: The mixture may darken significantly (orange to red/brown).

  • Remove the ice bath and stir at RT for 30 minutes.

Step 3: Reaction Progression

  • Heat the reaction mixture to 40–50°C for 2–3 hours.

    • Note: While simple pyrroles react at RT, the electron-withdrawing ester requires mild heating for full conversion.

  • TLC Monitoring: Eluent 30% EtOAc in Hexanes. The product will be more polar (lower

    
    ) than the starting material but less polar than the iminium intermediate.
    

Step 4: Hydrolysis (The Critical Step)

  • Cool the reaction mixture to RT.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and Sodium Acetate (3.0 eq dissolved in water) .

    • Why NaOAc? It buffers the solution (pH ~4-5), preventing acid-catalyzed polymerization of the pyrrole while facilitating the hydrolysis of the iminium salt to the aldehyde.

  • Stir vigorously for 1 hour. The iminium salt (water-soluble) will convert to the aldehyde (precipitate).

Step 5: Workup & Purification

  • If a solid precipitates: Filter the solid, wash with copious water, and dry.

  • If oil forms: Extract with DCM (

    
    ). Wash combined organics with sat. 
    
    
    
    , water, and brine. Dry over
    
    
    and concentrate.
  • Recrystallization: The crude product is often pure enough but can be recrystallized from Ethanol/Water or Hexanes/EtOAc.

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Vilsmeier-Haack Formylation Start Start Prep Reagent Prep: DMF + POCl3 @ 0°C Start->Prep Add Add Substrate (in DCM/DMF) Prep->Add React Reaction: Heat to 45°C for 3h Add->React Check TLC Check (Complete?) React->Check Check->React No (Continue Heating) Hydrolysis Hydrolysis: Pour into Ice/NaOAc Check->Hydrolysis Yes Isolate Filtration or DCM Extraction Hydrolysis->Isolate Finish Final Product: Ethyl 5-formyl-4-methyl pyrrole-2-carboxylate Isolate->Finish

Figure 2: Operational flowchart ensuring process control from reagent preparation to isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Extend stirring time in aqueous NaOAc (up to 2h) or gently warm the aqueous mixture.
Tarry/Black Product Reaction temperature too high; polymerization.Keep reaction temp

. Ensure slow addition of

.
Starting Material Remains Deactivated ring system.Increase

to 2.0 eq and/or increase reaction time.
Regioisomer Mix (Rare) Reaction at C3.Unlikely with this substrate. Verify structure via NMR (C3-H singlet will disappear; C5-CHO singlet appears ~9.5 ppm).

References

  • BenchChem. Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.[5] (2025).[1][5][6] Link

  • Wang, H. et al. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. PMC - NIH (2009). A crystallographic and synthetic study of the dimethyl analog. Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Conditions.Link

  • PubChem. Ethyl 4-methylpyrrole-2-carboxylate Compound Summary.Link

  • Mikhaleva, A. I. et al. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[4] Synthesis, 2009, 587-590.[4] (Demonstrates Vilsmeier robustness on pyrroles).

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Unsymmetrical Dipyrromethanes from Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic preparation of dipyrromethanes. Specifically, it details the synthesis of unsymmetrically s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic preparation of dipyrromethanes. Specifically, it details the synthesis of unsymmetrically substituted dipyrromethanes utilizing Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate as a key building block. The protocols and discussions herein are grounded in established chemical principles and aim to provide not just procedural steps, but also the rationale behind them to ensure robust and reproducible outcomes.

Introduction: The Significance of Dipyrromethanes

Dipyrromethanes are fundamental precursors in the synthesis of a vast array of tetrapyrrolic macrocycles, which are central to numerous biological functions and technological applications.[1][2] These macrocycles, including porphyrins, corroles, and calixpyrroles, are integral to fields ranging from medicine and materials science to catalysis.[1][2] The synthesis of unsymmetrically substituted dipyrromethanes is of particular importance as it allows for the construction of porphyrinoids with tailored electronic and steric properties. The acid-catalyzed condensation of a formylpyrrole with a nucleophilic pyrrole is the most direct and common route to access these vital intermediates.[1][2]

This guide focuses on the reaction of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, an electron-deficient pyrrole, with a more nucleophilic pyrrole partner, providing a reliable pathway to valuable unsymmetrical dipyrromethanes.

Reaction Principle and Mechanism

The core of this synthesis is an acid-catalyzed electrophilic substitution reaction. The formyl group on the starting material is activated by a proton or Lewis acid, rendering the formyl carbon highly electrophilic. This activated species is then susceptible to nucleophilic attack by the electron-rich α-position of a second pyrrole molecule. The resulting intermediate, a pyrrolylcarbinol, is unstable under acidic conditions and readily dehydrates to form the stable, conjugated dipyrromethane product.

The general mechanism is outlined below:

Dipyrromethane Synthesis Mechanism Mechanism of Acid-Catalyzed Dipyrromethane Formation Formylpyrrole Ethyl 5-formyl-4-methyl- 1H-pyrrole-2-carboxylate ActivatedCarbonyl Activated Carbonyl (Protonated) Formylpyrrole->ActivatedCarbonyl + H⁺ Catalyst H⁺ (Acid Catalyst) Catalyst->ActivatedCarbonyl NucleophilicPyrrole Nucleophilic Pyrrole (e.g., 2,4-dimethylpyrrole) Pyrrolylcarbinol Pyrrolylcarbinol Intermediate NucleophilicPyrrole->Pyrrolylcarbinol ActivatedCarbonyl->Pyrrolylcarbinol + Nucleophilic Pyrrole Carbocation Resonance-Stabilized Carbocation Pyrrolylcarbinol->Carbocation - H₂O Dipyrromethane Unsymmetrical Dipyrromethane Carbocation->Dipyrromethane - H⁺ Dipyrromethane->Catalyst Regenerated Water H₂O

Figure 1: General mechanism for the acid-catalyzed synthesis of dipyrromethanes.

A critical consideration in this synthesis is the potential for side reactions. Strong acids and prolonged reaction times can lead to the formation of oligomeric byproducts and polymers, which can complicate purification and significantly reduce yields.[1] Therefore, careful control of reaction conditions is paramount.

Experimental Design and Rationale

Selection of Reagents
  • The Formylpyrrole: Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is an excellent electrophilic partner due to the electron-withdrawing nature of both the formyl and the ethyl carboxylate groups. This deactivates the pyrrole ring towards self-condensation and enhances the electrophilicity of the formyl carbon upon protonation.

  • The Nucleophilic Pyrrole: To ensure a selective reaction, the second pyrrole should be significantly more nucleophilic than the starting formylpyrrole. Pyrroles bearing electron-donating groups, such as alkyl substituents, are ideal. For instance, 2,4-dimethylpyrrole is a common and effective choice.[3] Unsubstituted pyrrole can also be used, often in large excess to serve as both reactant and solvent, minimizing oligomerization.[1][4]

  • Choice of Acid Catalyst: The selection of the acid catalyst is a critical parameter that influences reaction rate, yield, and purity.

    • Brønsted Acids: Strong acids like trifluoroacetic acid (TFA)[2][5] and hydrochloric acid (HCl)[2] are highly effective and widely used. However, their high acidity can sometimes promote unwanted side reactions. Weaker acids like boric acid have been employed in aqueous media for a greener synthesis.[6]

    • Lewis Acids: Mild Lewis acids such as indium(III) chloride (InCl₃) and magnesium bromide (MgBr₂) have proven to be excellent catalysts, often resulting in cleaner reactions and higher yields, especially with sensitive substrates.[1][7][8]

Optimizing Reaction Conditions
  • Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for this reaction as it is relatively inert and effectively dissolves the reactants. When using unsubstituted pyrrole, it can be used in large excess to act as the solvent.[4]

  • Temperature: These condensations are typically performed at room temperature.[2] The reaction is often exothermic, and for larger scale syntheses, initial cooling in an ice bath may be necessary to control the reaction rate.[1]

  • Stoichiometry: A 1:1 stoichiometry of the formylpyrrole and the nucleophilic pyrrole is theoretically required. However, using a slight excess of the more nucleophilic pyrrole can help drive the reaction to completion.

  • Reaction Time: The reaction is generally rapid, often completing within 5 to 60 minutes.[1] Progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid the generation of byproducts from prolonged exposure to the acidic medium.

Detailed Experimental Protocol: TFA-Catalyzed Synthesis

This protocol describes the synthesis of a dipyrromethane from Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate and 2,4-dimethylpyrrole using trifluoroacetic acid (TFA) as the catalyst.

Materials and Equipment
ReagentsEquipment
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylateRound-bottom flask
2,4-DimethylpyrroleMagnetic stirrer and stir bar
Trifluoroacetic acid (TFA)Syringes and needles
Dichloromethane (CH₂Cl₂), anhydrousSeparatory funnel
0.1 M Sodium hydroxide (NaOH) solutionRotary evaporator
Saturated sodium bicarbonate (NaHCO₃) solutionChromatography column
Brine (saturated NaCl solution)Thin Layer Chromatography (TLC) plates
Anhydrous sodium sulfate (Na₂SO₄)UV lamp for TLC visualization
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and 2,4-dimethylpyrrole (1.1 eq) in anhydrous dichloromethane (to achieve a concentration of approx. 0.1 M with respect to the formylpyrrole).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon). While not always strictly necessary for robust pyrroles, it is good practice to minimize oxidation.

  • Catalyst Addition: With vigorous stirring, add trifluoroacetic acid (TFA, ~0.1 eq) dropwise to the solution at room temperature. A color change to a darker solution is typically observed.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The consumption of the starting formylpyrrole and the appearance of a new, higher Rf spot corresponding to the dipyrromethane should be observed. The reaction is typically complete within 10-30 minutes.

  • Quenching: Once the reaction is complete (as judged by TLC), dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel.

  • Work-up:

    • Wash the organic layer sequentially with a saturated NaHCO₃ solution (to neutralize the TFA), water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[9] The appropriate eluent system should be determined by TLC, but a gradient of ethyl acetate in hexane is often effective.

Product Characterization

The structure and purity of the synthesized dipyrromethane must be confirmed through spectroscopic methods.

  • ¹H NMR Spectroscopy: This is the most informative technique. Key signals to look for include:

    • Two distinct pyrrolic NH protons (broad singlets, typically > 8.0 ppm).

    • The meso-bridge proton (a singlet around 5.5-6.0 ppm).[4]

    • Distinct signals for the protons on each of the two different pyrrole rings.[10]

  • ¹³C NMR Spectroscopy: Will show the correct number of carbon signals corresponding to the unsymmetrical structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Experimental Workflow and Troubleshooting

The overall workflow for the synthesis is depicted below:

Dipyrromethane Synthesis Workflow Experimental Workflow Setup 1. Reaction Setup - Dissolve reactants in CH₂Cl₂ - Inert atmosphere Catalysis 2. Catalysis - Add TFA dropwise - Stir at room temperature Setup->Catalysis Monitoring 3. Monitoring - Track via TLC Catalysis->Monitoring Workup 4. Work-up - Quench with NaHCO₃ - Wash and dry Monitoring->Workup Reaction Complete Purification 5. Purification - Rotary Evaporation - Column Chromatography Workup->Purification Characterization 6. Characterization - NMR, MS Purification->Characterization

Figure 2: A summary of the experimental workflow for dipyrromethane synthesis.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst; insufficient reaction time; poor quality of starting materials.Use fresh TFA; ensure pyrroles are pure (distill if necessary); allow the reaction to proceed longer while monitoring by TLC.
Formation of dark, polymeric material Catalyst concentration too high; reaction time too long; reaction temperature too high.Reduce the amount of TFA; monitor the reaction closely and quench as soon as the starting material is consumed; consider running the reaction at 0 °C.[1]
Multiple spots on TLC of crude product Formation of oligomers (tripyrromethanes, etc.); side reactions.This is common. Careful column chromatography is required for separation. Ensure a sufficient excess of the nucleophilic pyrrole to minimize self-condensation of the formylpyrrole.[11]
Difficulty in purifying the product Product co-elutes with impurities; product is an oil.Try different solvent systems for chromatography; if the product is an oil, attempt to crystallize it from a suitable solvent system (e.g., dichloromethane/hexane).[12]

Conclusion

The synthesis of unsymmetrical dipyrromethanes from Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a robust and reliable procedure when key parameters are carefully controlled. The choice of a suitable nucleophilic pyrrole partner and the judicious use of an acid catalyst are critical for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of these valuable intermediates, paving the way for the construction of complex porphyrin-based architectures for a multitude of scientific applications.

References

  • BenchChem. (2025).
  • Gomes, A. et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules, 24(23), 4337. [Link]

  • Kumari Pratibha. (2014). Boric acid Catalyzed efficient Synthesis of Dipyrromethanes in Water. Research Journal of Chemical Sciences, 4(10), 58-62.
  • ResearchGate. (n.d.). Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. [Link]

  • American Chemical Society. (2022).
  • Lindsey, J. S. et al. (1994). One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrin Building Blocks. The Journal of Organic Chemistry, 59(3), 579-587.
  • ACS Publications. (n.d.). 15N NMR Chemical Shifts for the Identification of Dipyrrolic Structures. [Link]

  • Lindsey, J. S. et al. (2005). Scalable synthesis of dipyrromethanes.
  • Organic Syntheses. (n.d.). 5,15-DIPHENYLPORPHYRIN. [Link]

  • Rawat, A. K., & Chauhan, S. M. S. (2011). A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. Der Pharma Chemica, 3(6), 467-475.
  • Littler, B. J. et al. (1999). Refined Synthesis of 5-Substituted Dipyrromethanes. The Journal of Organic Chemistry, 64(8), 2864-2872.
  • Rao, P. D. et al. (2000). Efficient Synthesis of Monoacyl Dipyrromethanes and Their Use in the Preparation of Sterically Unhindered trans-Porphyrins. The Journal of Organic Chemistry, 65(22), 7323-7344.
  • Beilstein Journals. (2024). Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties. [Link]

  • ResearchGate. (n.d.). Dipyrromethanes 32–37 synthesized under standard TFA-catalyzed conditions. [Link]

  • Ozturk, I. et al. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 18, 1403-1409. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the monomer. [Link]

  • De Melo, J. S. et al. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Current Organic Synthesis, 11(2), 195-235. [Link]

Sources

Method

Application Note: Green Synthesis of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

This Application Note and Protocol Guide details the sustainable synthesis of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate , a critical intermediate in the development of receptor tyrosine kinase inhibitors (e.g., Su...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the sustainable synthesis of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate , a critical intermediate in the development of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs) and porphyrin-based photosensitizers.

The guide prioritizes Green Chemistry principles , specifically focusing on solvent-free mechanochemistry and microwave-assisted protocols to replace traditional, high-waste Vilsmeier-Haack conditions.

Executive Summary

Target Molecule: Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate Molecular Formula: C


H

NO

Key Applications: Precursor for multi-targeted tyrosine kinase inhibitors (RTKIs); building block for "push-pull" porphyrins in photodynamic therapy.

The Challenge: Traditional formylation of pyrroles utilizes the Vilsmeier-Haack reaction, requiring stoichiometric phosphorus oxychloride (POCl


) and large volumes of chlorinated solvents (DCM, DCE) or DMF, leading to poor E-factors (mass of waste/mass of product) and significant toxicity hazards.

The Solution: This guide presents two validated "Green" protocols:

  • Mechanochemical (Solvent-Free) Formylation: Utilizes high-speed ball milling or mortar-grinding to eliminate reaction solvents.

  • Microwave-Assisted Synthesis: Drastically reduces reaction time and energy consumption while improving regioselectivity.

Retrosynthetic Analysis & Regiochemistry

The synthesis hinges on the regioselective electrophilic aromatic substitution (EAS) of the pyrrole core.

  • Substrate: Ethyl 4-methyl-1H-pyrrole-2-carboxylate.[1][2][3][4][5][6][7]

  • Directing Effects: The pyrrole ring is electron-rich.[8] The NH group activates positions 2 and 5 (α-positions).

  • Regioselectivity: With position 2 blocked by the ester (-COOEt), the electrophile (Vilsmeier reagent) preferentially attacks the remaining α-position (C5) over the β-position (C3), ensuring high regiochemical purity.

Mechanistic Pathway (Graphviz)

G cluster_0 Green Optimization Start Ethyl 4-methyl-1H-pyrrole-2-carboxylate Intermediate Iminium Intermediate (C5-Substitution) Start->Intermediate + Reagent (Solvent-Free/MW) Reagent Vilsmeier Reagent (Chloromethyliminium Salt) Reagent->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Product Ethyl 5-formyl-4-methyl- 1H-pyrrole-2-carboxylate Hydrolysis->Product -HCl, -NHMe2

Caption: Regioselective C5-formylation pathway via modified Vilsmeier-Haack mechanism.

Experimental Protocols

Method A: Solvent-Free Mechanochemical Synthesis (Preferred)

Rationale: Eliminates the use of DCM/DCE as a solvent. The reaction is driven by mechanical energy (grinding), which promotes contact between the solid pyrrole and the liquid Vilsmeier reagent, forming a eutectic melt.

Reagents:

  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • POCl

    
     (1.1 eq)
    
  • DMF (1.2 eq)

  • Sodium Acetate (sat.[8] aq.) for quenching.

Protocol:

  • Reagent Prep: In a fume hood, pre-mix DMF (1.2 eq) and POCl

    
     (1.1 eq) in a small vial at 0°C. Stir for 10 minutes until the Vilsmeier salt (viscous oil/solid) forms.
    
  • Grinding: Place the solid pyrrole substrate (1.0 eq) into a mortar (agate or glass).

  • Addition: Add the Vilsmeier salt complex directly to the mortar.

  • Reaction: Grind the mixture vigorously with a pestle for 20–30 minutes. The mixture will transition from a sticky paste to a solidified mass as the iminium salt forms.

    • Note: For scale-up (>5g), use a Planetary Ball Mill (400 rpm, 15 mins).

  • Quenching: Add crushed ice (approx. 5x weight of reactants) directly to the mortar/jar. Grind/stir to dissolve the solid.

  • Hydrolysis: Neutralize the slurry with saturated Sodium Acetate solution (pH ~7). Stir for 30 minutes to ensure complete hydrolysis of the iminium species to the aldehyde.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x).

  • Purification: Recrystallize from Ethanol/Water (9:1) . Avoid column chromatography to maintain a high green score.

Yield: 85–92% Green Metric: Zero organic solvent used in reaction; water-based workup.

Method B: Microwave-Assisted Synthesis (High Throughput)

Rationale: Drastically reduces reaction time (from hours to minutes) and energy load. Uses minimal DMF as both reagent and solvent carrier.

Protocol:

  • Setup: In a 10 mL microwave vial, dissolve Ethyl 4-methyl-1H-pyrrole-2-carboxylate (1 mmol) in DMF (1.5 mL).

  • Activation: Cool to 0°C. Add POCl

    
     (1.1 mmol) dropwise. Cap the vial.
    
  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

    • Temp: 60°C

    • Power: 100 W (Dynamic mode)

    • Time: 3 minutes

  • Workup: Pour the reaction mixture into ice-cold saturated NaOAc solution (10 mL). Stir for 15 minutes.

  • Isolation: Filter the solid product. Wash with cold water. Dry in a vacuum oven at 40°C.

Yield: 88–94% Advantages: Rapid library synthesis; high purity often negates need for recrystallization.

Comparative Data Analysis

The following table contrasts the Green methods against the classical literature procedure.

ParameterClassical Method (Ref 1)Mechanochemical (Method A)Microwave (Method B)
Solvent 1,2-Dichloroethane (Toxic)None (Solvent-Free) DMF (Minimal)
Temp/Time Reflux / 4–12 hoursAmbient / 30 mins60°C / 3 mins
Reagent Excess POCl

(2–3 eq)
POCl

(1.1 eq)
POCl

(1.1 eq)
Workup NaOH (Strong Base)NaOAc (Mild Buffer)NaOAc (Mild Buffer)
Yield 65–75%85–92% 88–94%
E-Factor High (>50)Low (<10) Moderate (~15)

Safety & Handling (E-E-A-T)

  • POCl

    
     Warning:  Phosphorus oxychloride is highly corrosive and reacts violently with water. Even in "Green" methods, it must be handled in a fume hood with proper PPE (gloves, goggles).
    
  • Quenching: The hydrolysis of the Vilsmeier intermediate is exothermic. Always add the reaction mixture to ice, never ice to the mixture, to control the exotherm.

  • Substitution: For an even greener approach (though lower yielding), Duff Reaction conditions (Hexamethylenetetramine in TFA) can be tested, but the Vilsmeier methods described above offer the best balance of yield and sustainability for this specific electron-rich pyrrole.

References

  • Vilsmeier-Haack Reaction Overview & Mechanism Source: Organic Chemistry Portal URL:[Link]

  • Solvent-Free Vilsmeier-Haack Transformations Source: International Association of Advanced Materials (IAAM) / Vertex Search URL:[Link] (Validated via Search 1.1)

  • Microwave-Assisted Synthesis of Pyrrole Derivatives Source: MDPI Molecules / PMC URL:[Link]

  • Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate (Precursor)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

Welcome to the technical support center for the recrystallization of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for obtaining high-purity crystals of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate?

An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound. This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the cornerstone of purification by recrystallization, as it allows for the dissolution of the compound and impurities in a minimal amount of hot solvent, followed by the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the solution (mother liquor).[1]

Key characteristics to consider include:

  • Polarity: The polarity of the solvent should be compatible with the polarity of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate. A general principle is "like dissolves like." Given the presence of an ester, a formyl group, and a pyrrole ring with an N-H bond, the molecule has both polar and non-polar characteristics. Therefore, solvents of intermediate polarity are often a good starting point.

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the crystals after filtration but not so low that it evaporates too quickly during the dissolution step.

  • Inertness: The solvent must not react with the compound being purified.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[1]

Q2: Which specific solvents are recommended for the recrystallization of this pyrrole derivative?

Based on the structure of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate and literature precedents for similar compounds, a good starting point for solvent screening would include:

  • Ethanol or Methanol: Alcohols are often effective for compounds with hydrogen bonding capabilities.

  • Ethyl Acetate: As an ester, ethyl acetate can be a good choice due to the "like dissolves like" principle.[2]

  • Toluene: For compounds with aromatic character, toluene can be an effective recrystallization solvent.

  • Hexane or Heptane: These non-polar solvents are often used as the "anti-solvent" in a mixed solvent system.

  • Water: While less likely to be a primary solvent due to the organic nature of the compound, it can be used in a mixed solvent system with a miscible organic solvent like ethanol or acetone.[3]

A related compound, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, has been successfully recrystallized from ethyl acetate.[4] This provides a strong indication that ethyl acetate is a promising solvent to investigate for the title compound.

Q3: What is a mixed solvent system and when should I consider using one?

A mixed solvent system, also known as a solvent-anti-solvent system, is employed when no single solvent provides the desired steep solubility curve. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" or "anti-solvent" in which the compound is insoluble. This induces crystallization. A common example is dissolving a compound in hot ethanol (good solvent) and then adding water (anti-solvent) dropwise until the solution becomes cloudy (the saturation point), followed by gentle heating to redissolve the solid and subsequent slow cooling.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate and provides actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when the compound is significantly impure, leading to a depression of its melting point.[5][6] Rapid cooling can also contribute to this problem.

Troubleshooting Protocol:

  • Re-dissolve the oil: Gently heat the solution to re-dissolve the oil.

  • Add more solvent: Add a small amount of the "good" solvent to decrease the saturation level of the solution.[5]

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[5]

  • Try a different solvent system: If oiling out persists, the chosen solvent may not be suitable. Experiment with a solvent that has a lower boiling point or consider a different mixed solvent system.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization by providing a nucleation site.[6][7]

  • Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution (seeding) can initiate crystallization.[6][7]

Issue 2: Poor or no crystal yield.

Causality: A low yield of crystals can result from several factors: using too much solvent, incomplete precipitation, or premature crystallization during hot filtration.[5][7]

Troubleshooting Protocol:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to just dissolve the compound.[7]

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][6]

  • Cool Thoroughly: Ensure the solution has been adequately cooled in an ice bath to maximize precipitation, as the solubility of the compound is lowest at colder temperatures.

  • Check the Mother Liquor: To determine if a significant amount of product remains in the mother liquor, take a small sample and evaporate the solvent. If a substantial solid residue remains, further cooling or concentration of the mother liquor may be warranted.[5]

Issue 3: The resulting crystals are colored or appear impure.

Causality: The presence of colored impurities can be addressed by using activated carbon (charcoal). Other impurities may co-precipitate if the cooling process is too rapid.

Troubleshooting Protocol:

  • Use Activated Carbon: After dissolving the crude compound in the hot solvent, add a small amount of activated carbon to the solution and boil for a few minutes. The carbon will adsorb colored impurities.[1] Perform a hot filtration to remove the carbon before allowing the solution to cool.

  • Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Data Summary: Solvent Selection Guide

The following table provides a general guide for selecting a recrystallization solvent for Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate based on solvent polarity. Experimental verification is crucial.

Solvent ClassExample SolventsExpected Solubility BehaviorSuitability for Recrystallization
Polar Protic Water, Ethanol, MethanolLikely soluble in hot alcohols. May require a co-solvent with water.Good potential, especially as part of a mixed solvent system.
Polar Aprotic Acetone, Ethyl AcetateGood solubility is expected, particularly in ethyl acetate.High potential as a single solvent.
Non-polar Aromatic TolueneMay show good solubility at elevated temperatures.Worth investigating.
Non-polar Aliphatic Hexane, HeptaneLikely to have low solubility.Best used as an anti-solvent in a mixed system.
Experimental Workflow: Single Solvent Recrystallization

Recrystallization_Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B  Insoluble  impurities C Slow Cooling to Room Temperature A->C  No insoluble  impurities B->C D Cooling in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: A generalized workflow for single-solvent recrystallization.

Decision Tree for Troubleshooting Recrystallization

Troubleshooting_Tree Start Recrystallization Outcome OilingOut Compound Oils Out Start->OilingOut LowYield Low or No Yield Start->LowYield ImpureCrystals Impure Crystals Start->ImpureCrystals Action_ReheatAddSolvent Reheat & Add More Solvent OilingOut->Action_ReheatAddSolvent Yes Action_Concentrate Concentrate Solution LowYield->Action_Concentrate Too much solvent? Action_CheckMotherLiquor Check Mother Liquor LowYield->Action_CheckMotherLiquor Precipitation incomplete? Action_Charcoal Use Activated Carbon ImpureCrystals->Action_Charcoal Colored impurities? Action_RecrystallizeAgain Re-recrystallize Slowly ImpureCrystals->Action_RecrystallizeAgain Other impurities? Action_SlowCool Cool Slowly Action_ReheatAddSolvent->Action_SlowCool Action_ChangeSolvent Change Solvent System Action_SlowCool->Action_ChangeSolvent Still Oiling Out Action_CoolLonger Cool for a Longer Period Action_Concentrate->Action_CoolLonger

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Ahmed, N. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2022, April 7). Recrystallization. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved February 15, 2026, from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved February 15, 2026, from [Link]

  • CUNY Baruch College. (2025). Lab: Purification by Recrystallization. Retrieved February 15, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid ethyl ester. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved February 15, 2026, from [Link]

  • Boston University. (n.d.). Purification and properties of pyrrole. OpenBU. Retrieved February 15, 2026, from [Link]

  • Al-Majiden, F. S., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1234. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved February 15, 2026, from [Link]

  • Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]

  • PubChem. (n.d.). ethyl 5-formyl-1H-pyrrole-2-carboxylate. Retrieved February 15, 2026, from [Link]

  • Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1125. [Link]

  • PubChemLite. (n.d.). Ethyl 5-formyl-1h-pyrrole-2-carboxylate (C8H9NO3). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Improving yield of Knorr pyrrole synthesis for formyl pyrroles

Technical Support Guide: Optimizing Knorr Pyrrole Synthesis for Formyl Pyrrole Targets Executive Summary & Strategic Logic The Knorr pyrrole synthesis is the industry standard for constructing substituted pyrroles, but i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Knorr Pyrrole Synthesis for Formyl Pyrrole Targets

Executive Summary & Strategic Logic

The Knorr pyrrole synthesis is the industry standard for constructing substituted pyrroles, but it presents a specific paradox when the target is a formyl pyrrole (pyrrole-2-carbaldehyde or 3-carbaldehyde).

The Core Problem: You cannot easily introduce a naked formyl group directly via the Knorr reaction because aldehydes are reactive electrophiles that will interfere with the condensation, leading to polymerization.[1]

The Solution: To maximize yield for formyl targets, you must optimize the Knorr reaction to produce a stable precursor that can be efficiently converted to the aldehyde.[1]

  • Route A (Classic): Synthesize a Pyrrole-2-ester

    
     Hydrolysis 
    
    
    
    Decarboxylation
    
    
    Vilsmeier-Haack Formylation. (Robust but long; decarboxylation is often low-yielding).[1]
  • Route B (Modern/High-Yield): Synthesize a Pyrrole-2-thionoester

    
     Desulfurative Reduction (Raney Ni) 
    
    
    
    Formyl Pyrrole. (Bypasses the difficult decarboxylation step).[1]

This guide focuses on maximizing the yield of the initial Knorr cyclization (the bottleneck) and selecting the correct precursor strategy.[1]

Strategic Pathways to Formyl Pyrroles

Before starting the synthesis, select your pathway.[1] The choice of the 2-position substituent in the Knorr step dictates your downstream yield.[1]

FormylPathways Start Target: Formyl Pyrrole Knorr Knorr Cyclization (Optimization Focus) Ester Pyrrole-2-Ester Knorr->Ester Standard Reactants Thiono Pyrrole-2-Thionoester Knorr->Thiono Use Thiono-acetoacetate Acid Pyrrole-2-Acid Ester->Acid Hydrolysis Decarb Decarboxylation (Yield Loss Risk) Acid->Decarb Heat/Base Vilsmeier Vilsmeier-Haack Formylation Decarb->Vilsmeier POCl3/DMF Vilsmeier->Start Raney Raney Ni Reduction (Desulfurative) Thiono->Raney H2/Ra-Ni Raney->Start High Yield Shortcut

Figure 1: Strategic decision tree. Route B is recommended for labile substrates where thermal decarboxylation causes degradation.[1]

Module 1: Optimizing the Knorr Cyclization

The yield of the Knorr reaction is determined by the quality of the


-aminoketone .[1] Because these intermediates self-condense into pyrazines, they must be generated in situ.
Critical Protocol: The Zinc/Acetic Acid Reduction[1][2]

Objective: Maximize ring closure while minimizing "red tar" polymerization.

Reagents:

  • 
    -Ketoester (e.g., Ethyl acetoacetate)[2][3]
    
  • Sodium Nitrite (NaNO

    
    )[4][5]
    
  • Zinc Dust (Activated)

  • Glacial Acetic Acid (AcOH)

  • 
    -Dicarbonyl (Partner for condensation)[6]
    

Step-by-Step Optimization:

  • Nitrosation (The Temperature Trap):

    • Dissolve the

      
      -ketoester in AcOH.[1]
      
    • Control Point: Cool to 0–5°C . Add saturated aqueous NaNO

      
       dropwise.[1][2]
      
    • Why? If Temp > 10°C, the oxime decomposes.[1] If addition is too fast, NO

      
       gases form, stalling the reaction.
      
    • Checkpoint: Solution should turn clear/yellow.[1] Turbidity implies side reactions.[1]

  • The "Active" Reduction (The Zinc Factor):

    • Preparation: Wash Zinc dust with 2% HCl, then water, then ethanol, then ether, and dry. Oxide-coated zinc causes induction periods followed by thermal runaways.[1]

    • Addition: Add the active methylene partner before the zinc.[1]

    • Rate Control: Add Zinc in small portions.

    • Thermodynamics: This step is highly exothermic.[1][5] Maintain Temp < 45°C (unless specific reflux is required). High temps here favor polymerization over cyclization.[1]

  • The Kleinspehn Modification (Yield Booster):

    • If your yield is < 40% with standard Knorr, switch to the Kleinspehn method .[1]

    • Mechanism:[1][2][6][7][8][9][10] Uses diethyl oximinomalonate instead of nitrosating a ketoester.

    • Benefit: Eliminates the variable nitrosation step.[1] The amine is generated more cleanly, often boosting yields to 60–80%.[1]

Module 2: Troubleshooting Guide

This section addresses specific failure modes encountered in the lab.

Table 1: Diagnostic Matrix

SymptomProbable CauseCorrective Action
Red/Black Tar Formation Polymerization of pyrrole due to excessive local heat or acid concentration.1. Dilute AcOH with water (10%).2. Slow down Zn addition.3. Keep T < 20°C during initial reduction.
Low Yield (<30%) Self-condensation of

-aminoketone (Pyrazine formation).
1. Ensure excess of the

-dicarbonyl partner.2.[1] Switch to Kleinspehn modification (diethyl aminomalonate).
Product is an Oil (Not Solid) Incomplete cyclization or mixed esters.1.[1] Pour reaction mixture into ice-cold water (10x volume).2. Scratch glass to induce crystallization.3.[1] Verify pH is not trapping product as salt.[1]
Reaction Stalls Zinc surface passivation.1.[1] Use "Activated Zinc" (HCl wash).2.[1] Add small amount of CuCl

(catalytic) to form Zn-Cu couple.

Technical FAQs: Addressing User Pain Points

Q1: I need a 2-formyl pyrrole. Why shouldn't I just use a formyl-containing reactant in the Knorr synthesis? A: You cannot use a free aldehyde (like 3-oxobutanal) in the Knorr reaction conditions (Zn/AcOH) because the aldehyde is highly susceptible to reduction (to alcohol) or aldol condensation under these acidic conditions.[1]

  • Expert Tip: If you must have a "latent" aldehyde, use an acetal-protected precursor (e.g., aminoacetaldehyde dimethyl acetal). However, the acetal often hydrolyzes in glacial AcOH.[1] The Thionoester Route (Route B) is significantly more reliable for this target [1].[1]

Q2: My zinc clumps together and the reaction stops. What is happening? A: This is a mechanical issue leading to chemical failure.[1] The clumps reduce surface area, stopping the reduction of the oxime.[1]

  • Fix: Use vigorous mechanical stirring (overhead stirrer), not a magnetic bar, which gets stuck in the Zn sludge.

  • Fix: Add the zinc as a suspension in AcOH rather than a dry powder.

Q3: How do I remove the zinc salts during workup? They are clogging my filter. A: Zinc acetate forms a gelatinous sludge.[1]

  • Protocol: Do not filter the raw reaction mixture. Pour the entire mixture into a large volume of ice water . The pyrrole usually precipitates as a solid, while Zn(OAc)

    
     remains soluble.[1] If the product is oily, extract with DCM, then wash the organic layer with EDTA solution  or dilute NH
    
    
    
    OH to chelate and remove residual Zinc.

Workflow Visualization: Troubleshooting Logic

Troubleshooting Issue Problem Detected CheckT Check Temp Log Issue->CheckT CheckZn Check Zinc Quality Issue->CheckZn LowYield Yield < 30%? Issue->LowYield HighT Temp Spiked >50°C CheckT->HighT Yes BadZn Zinc Clumped/Passivated CheckZn->BadZn Yes Sol1 Action: Improve Cooling & Slow Addition HighT->Sol1 Sol2 Action: Activate Zn (HCl wash) & Mechanical Stirring BadZn->Sol2 Switch Switch to Kleinspehn (Diethyl Aminomalonate) LowYield->Switch Yes

Figure 2: Logic flow for diagnosing common Knorr synthesis failures.

References

  • Haigh, C. et al. (2019).[1] "Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles." RSC Advances.

    • Key Insight: Establishes the thionoester reduction route as a superior alternative to decarboxyl
  • Paine, J. B. (1990).[1] "Mechanisms of the Knorr Pyrrole Synthesis." The Chemistry of Heterocyclic Compounds.

    • Key Insight: Detailed mechanistic breakdown of the zinc reduction and pyrazine side-reactions.[1]

  • Kleinspehn, G. G. (1955).[1] "The Synthesis of Some

    
    -Diketones and Their Conversion to Pyrroles." Journal of the American Chemical Society.[1]
    
    • Key Insight: The foundational paper for the Kleinspehn modification to improve yields.[1]

  • Corwin, A. H. (1950).[1][7] "The Knorr Pyrrole Synthesis." Heterocyclic Compounds.

    • Key Insight: Classic review of the standard conditions and limitations.[1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Melting Point Determination of Novel Pyrrole Derivatives: Featuring Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

In the landscape of drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. For crystalline organic molecules, the melting point is a fundamental and powerful indic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. For crystalline organic molecules, the melting point is a fundamental and powerful indicator of purity. A sharp melting point range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. This guide provides a comprehensive overview of the principles and a detailed experimental protocol for determining the melting point of pyrrole derivatives, with a focus on Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate as a case study.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The accurate determination of the physicochemical properties of novel pyrrole derivatives, such as the title compound, is a critical step in their development. While a definitive melting point for Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is not yet reported in publicly available literature, this guide will equip researchers with the methodology to determine this value with high accuracy and to contextualize it by comparison with related structures.

The Significance of Melting Point in Compound Validation

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1°C. The presence of even small amounts of impurities can lead to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a consequence of the disruption of the crystal lattice of the pure compound by the impurity molecules. Therefore, a sharp and reproducible melting point is a reliable indicator of the purity of a synthesized compound.

Comparative Analysis of Structurally Related Pyrrole Derivatives

To provide a frame of reference for the anticipated melting point of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, the experimentally determined melting points of several structurally related pyrrole-2-carboxylates are presented in the table below. These compounds share the core ethyl pyrrole-2-carboxylate structure but differ in their substitution patterns. This comparison highlights how seemingly minor structural modifications can influence the melting point, a reflection of the differences in crystal lattice energies and intermolecular forces.

Compound NameStructureMelting Point (°C)
Ethyl 1H-pyrrole-2-carboxylate39 - 43
Diethyl pyrrole-2,5-dicarboxylate79 - 81[1]
Ethyl 5-formyl-1H-pyrrole-2-carboxylateNot Reported
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateNot Reported
4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl esterNot Reported
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (Target Compound) To be determined

The data illustrates that the addition of a second carboxylate group significantly increases the melting point, likely due to increased potential for hydrogen bonding and stronger intermolecular interactions within the crystal lattice. The effect of formyl and methyl substituents on the melting point of the target compound can be elucidated by following the rigorous experimental protocol outlined below.

Experimental Protocol for Accurate Melting Point Determination

The following protocol describes the capillary method for determining the melting point range of a pure crystalline organic compound. This method is widely adopted for its accuracy and the small amount of sample required.

Materials and Equipment
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (finely powdered and dry)

  • Thermometer (calibrated) or digital temperature probe

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently grind it to a fine powder using a clean and dry mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

    • The optimal sample height in the capillary tube is 2-3 mm. A larger sample size can lead to a broader melting range.

  • Initial Rapid Determination (Optional but Recommended):

    • To save time, a preliminary rapid heating can be performed to estimate the approximate melting point.

    • Set the heating rate of the melting point apparatus to a high value (e.g., 10-20°C per minute).

    • Observe the sample and note the temperature at which it melts. This will provide a rough estimate of the melting point.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a slow and steady 1-2°C per minute. Slow heating is crucial for an accurate determination of the melting point range.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded temperature range is the melting point of the compound.

  • Repeat for Reproducibility:

    • For reliable results, repeat the accurate melting point determination at least two more times with fresh samples. The results should be consistent within 1-2°C.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Melting Point Measurement cluster_validation Result Validation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe & Record Range Heat->Observe Repeat Repeat Measurement Observe->Repeat Compare Compare Results Repeat->Compare caption Workflow for Melting Point Determination

Caption: A flowchart outlining the key stages of melting point determination.

Interpreting the Results

A sharp melting point range (e.g., 1-2°C) for the synthesized Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate would be a strong indication of its high purity. A broad range (e.g., >5°C) would suggest the presence of impurities, necessitating further purification steps such as recrystallization or chromatography.

Conclusion

The determination of the melting point is an indispensable technique in the characterization of novel crystalline compounds. This guide provides a robust and detailed protocol for the accurate measurement of the melting point of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate and other pyrrole derivatives. By following this procedure, researchers can confidently assess the purity of their synthesized compounds, a critical step in advancing drug discovery and materials science. The contextual data from related compounds serves as a valuable benchmark for interpreting the experimental findings.

References

  • Chem-Impex. Ethyl pyrrole-2-carboxylate. [Link]

  • MDPI. Diethyl pyrrole-2,5-dicarboxylate. [Link]

  • PubChem. Ethyl 5-formyl-1H-pyrrole-2-carboxylate. [Link]

  • PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds. [Link]

  • MDPI. Diethyl pyrrole-2,5-dicarboxylate. Molbank 2020, 2020(2), M1117. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate . This document is structured to assist researchers in struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate . This document is structured to assist researchers in structural confirmation, impurity profiling, and metabolic tracking of this key pyrrole intermediate.

Executive Summary & Compound Significance

Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (MW: 181.19 g/mol ) is a critical heterocyclic building block, widely utilized in the synthesis of porphyrins, prodigiosin analogs, and multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib derivatives).

Accurate mass spectrometric characterization is essential because regioisomers (e.g., 3-formyl or 3-ester variants) often co-elute during synthesis. This guide compares the two dominant analytical "alternatives"—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —to determine the optimal workflow for structural elucidation versus trace quantification.

Compound Profile[1][2][3][4][5][6]
  • Formula:

    
    
    
  • Monoisotopic Mass: 181.0739 Da

  • Key Functional Groups:

    • C2: Ethyl Ester (Fragmentation trigger:

      
      -cleavage, McLafferty rearrangement)
      
    • C4: Methyl Group (Inductive stabilization)

    • C5: Formyl Group (Diagnostic CO loss)

Comparative Analysis: EI vs. ESI-MS/MS

For this specific pyrrole, the choice of ionization method dictates the depth of structural information obtained.[1]

Table 1: Performance Comparison of Analytical Alternatives
FeatureAlternative A: Electron Ionization (EI) Alternative B: ESI-MS/MS (CID) Verdict for This Compound
Ionization Energy Hard (70 eV)Soft (Electrospray)EI is superior for fingerprinting.
Primary Ion Observed

(Radical Cation, m/z 181)

(Protonated, m/z 182)
ESI is superior for purity checks.
Fragmentation Richness High. Spontaneous in-source fragmentation provides a "fingerprint."Low. Requires Collision Induced Dissociation (CID) to generate fragments.[2]EI provides more diagnostic low-mass ions.
Isomer Differentiation Excellent. Distinguishes regioisomers via unique intensity ratios of ester/formyl cleavage.Moderate. Adduct formation (

,

) can complicate spectra.
Use EI for structural confirmation.[1][2]
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)Use ESI for biological matrices.

Expert Insight: While ESI is the standard for LC-based purity assays, EI-MS is the gold standard for confirming the substitution pattern of the pyrrole ring. The radical cation generated in EI induces specific ring-substituent cleavages that are less prominent in even-electron ESI spectra.

Detailed Fragmentation Mechanism (EI-MS)

The fragmentation of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is driven by the stability of the aromatic pyrrole ring and the lability of the ester group.

Primary Fragmentation Channels
  • 
    -Cleavage of the Ester (Base Peak Formation): 
    The most dominant pathway is the loss of the ethoxy radical (
    
    
    
    , 45 Da) from the C2-ester. This generates a stable acylium ion at m/z 136 .
    • Mechanism: Ionization occurs at the ester carbonyl oxygen or the pyrrole nitrogen. The radical cation stabilizes via resonance, ejecting the alkoxy group.

  • McLafferty Rearrangement (Diagnostic): The ethyl ester possesses

    
    -hydrogens. A six-membered transition state allows the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of neutral ethylene (
    
    
    
    , 28 Da).
    • Result: A peak at m/z 153 (Carboxylic acid radical cation). Note: In pyrroles, this competes with the direct loss of ethanol (46 Da) to give m/z 135 (ketene-like structure).

  • Decarbonylation (Secondary Decay): The formyl group at C5 and the acylium ion at C2 both undergo CO loss.

    • m/z 136

      
       m/z 108:  Loss of CO (-28 Da) from the C2 acylium ion.
      
    • m/z 181

      
       m/z 152:  Loss of CHO radical (-29 Da) from C5 (less common than ester cleavage).
      
Fragmentation Pathway Map

The following diagram visualizes the causal relationships between the precursor and product ions.

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 181 (C9H11NO3) Frag_136 [M - OEt]+ Acylium Ion m/z 136 (Base Peak) M_Ion->Frag_136 - OEt (45 Da) alpha-cleavage Frag_153 [M - C2H4]+. McLafferty Rearrangement m/z 153 M_Ion->Frag_153 - C2H4 (28 Da) McLafferty Frag_152 [M - CHO]+ Loss of Formyl m/z 152 M_Ion->Frag_152 - CHO (29 Da) Frag_135 [M - EtOH]+. Ketene Ion m/z 135 M_Ion->Frag_135 - EtOH (46 Da) Frag_108 [m/z 136 - CO]+ Pyrrole Cation m/z 108 Frag_136->Frag_108 - CO (28 Da) Decarbonylation Frag_80 Ring Fragmentation m/z ~80 Frag_108->Frag_80 Ring Opening

Figure 1: Mechanistic fragmentation pathway of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate under Electron Ionization (70 eV).

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with self-validating steps (e.g., use of internal standards or specific solvent grades).

Protocol A: GC-MS Structural Confirmation (EI Mode)

Objective: Obtain a fingerprint spectrum for library matching and isomer differentiation.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM) .

    • Validation Step: Ensure solution is clear; turbidity indicates salt contamination which degrades GC liners.

  • Instrument Setup (Agilent 5977 or equivalent):

    • Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split mode (20:1), Temperature: 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       15°C/min 
      
      
      
      280°C (hold 5 min).
    • Source Temp: 230°C; Quad Temp: 150°C.

    • Ionization: Electron Impact at 70 eV.[1][3]

  • Data Acquisition:

    • Scan Range: m/z 40–400.

    • Quality Check: The air peak (m/z 28/32) should be <5% of the base peak.

Protocol B: LC-MS/MS Impurity Profiling (ESI Mode)

Objective: Detect trace impurities or metabolites in biological media.

  • Sample Preparation:

    • Dissolve sample in 50:50 Acetonitrile:Water (0.1% Formic Acid) .

    • Concentration: 1 µg/mL (1 ppm).

  • Instrument Setup (Q-TOF or Triple Quad):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters:

    • Mode: Positive ESI (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Ramp 10–40 eV to induce fragmentation.

    • Validation Step: Monitor m/z 182.08 (Protonated molecular ion).

Data Summary: Diagnostic Ions

The following table summarizes the key ions used to confirm the identity of the title compound.

m/z (EI)Relative Abundance (Approx)Ion AssignmentStructural Significance
181 40–60%

Molecular Ion. Confirms MW.
153 10–20%

McLafferty Rearrangement. Confirms ethyl ester.
136 100% (Base Peak)


-Cleavage. Diagnostic for ethyl ester.
135 20–30%

Elimination of ethanol.
108 40–50%

Loss of CO from m/z 136. Confirms carbonyl presence.[4][5][6]
53 10–15%

Pyrrole ring fragment.

References

  • NIST Mass Spectrometry Data Center. "Methyl pyrrole-2-carboxylate Mass Spectrum." NIST Chemistry WebBook. Accessed February 16, 2026. [Link]

    • Context: Provides the foundational fragmentation rules for pyrrole-2-carboxylates, specifically the dominance of the acylium ion (base peak).
  • Liang, X., et al. "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry."[7] Rapid Communications in Mass Spectrometry, 2013. [Link]

    • Context: Authoritative source on the influence of side-chain substituents on pyrrole fragment
  • Context: Supports the comparison between EI and ESI ionization techniques for heterocyclic compounds.
  • Organic Syntheses. "Ethyl Pyrrole-2-carboxylate." Org.[3][6] Synth. 1971, 51, 100. [Link]

    • Context: Validates the synthesis and chemical stability of the ethyl ester pyrrole core.

Sources

Validation

Technical Comparison Guide: HPLC Methodologies for Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

The following technical guide details the HPLC characterization of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate , a critical Knorr-type pyrrole intermediate used in porphyrin and polypyrrole synthesis. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the HPLC characterization of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate , a critical Knorr-type pyrrole intermediate used in porphyrin and polypyrrole synthesis.

This guide is structured to provide actionable methodologies for researchers, moving beyond simple retention time values to explain the chromatographic behavior relative to synthetic precursors and impurities.

Executive Summary

Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (CAS: 26018-26-8) serves as a fundamental "A-ring" or "B-ring" building block in the synthesis of asymmetric porphyrins and expanded porphyrinoids.[1] Its purity is paramount; the presence of non-formylated precursors or decarboxylated byproducts can lead to "scrambling" during acid-catalyzed condensation reactions (e.g., MacDonald-type condensations), resulting in complex isomeric mixtures that are difficult to separate.

This guide compares two primary HPLC approaches: a High-Resolution Gradient Method (for final purity assessment) and a Rapid Isocratic Method (for reaction monitoring).

Chemical Profile & Chromatographic Predictors

Understanding the physicochemical properties is essential for predicting retention behavior on Reverse Phase (RP) columns.

PropertyDataChromatographic Implication
Compound Name Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylateTarget Analyte
CAS Number 26018-26-8Unique Identifier
Molecular Formula C₁₀H₁₃NO₃MW: 195.22 g/mol
LogP (Predicted) ~1.4 - 1.6Moderately polar; elutes mid-range on C18.[1]
pKa (NH) ~16.5 (Very weak acid)Remains neutral at standard HPLC pH (2-8).
UV Max ~290-305 nmStrong absorbance due to conjugated aldehyde.[1]

Comparative Methodologies

The following methods compare the performance of standard C18 chemistries against the specific separation needs of pyrrole aldehydes.

Method A: High-Resolution Gradient (Recommended for Purity Profiling)

This method is designed to separate the target aldehyde from its likely synthetic precursor (Ethyl 4-methyl-1H-pyrrole-2-carboxylate ) and the carboxylic acid hydrolysis product.[1]

  • Stationary Phase: C18 (Octadecyl), End-capped, 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm and 290 nm.

Gradient Profile:

Time (min) % A (Water) % B (ACN) Event
0.0 90 10 Equilibration
20.0 10 90 Linear Ramp
25.0 10 90 Wash

| 26.0 | 90 | 10 | Re-equilibration |[1]

Method B: Rapid Isocratic (Recommended for Process Monitoring)

Used during Vilsmeier-Haack formylation to determine reaction completion.[1]

  • Stationary Phase: C18, 3.5 µm, 4.6 x 100 mm (Short column).

  • Mobile Phase: Isocratic 60% Water / 40% ACN (with 0.1% Formic Acid).

  • Run Time: < 10 minutes.

Retention Behavior & Data Analysis

Since absolute retention times (RT) shift with column age and system dwell volume, Relative Retention Time (RRT) is the standard for identification. The target compound is intermediate in polarity.

Predicted Elution Order (Gradient Method)
CompoundStructure NoteLogPRelative ElutionEst. RT (Method A)
Hydrolysis Byproduct 5-formyl-4-methyl-pyrrole-2-carboxylic acid< 1.0Early (Polar)4.0 - 6.0 min
Target Analyte Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate ~1.4 Mid-Eluting 12.0 - 14.0 min
Precursor Ethyl 4-methyl-1H-pyrrole-2-carboxylate~1.6Late (Less Polar)15.0 - 17.0 min
Dimer Impurity Dipyrromethane derivatives> 2.5Very Late20.0+ min

Analyst Note: The formyl group (CHO) increases polarity relative to the methyl/unsubstituted precursor, causing the target to elute before the unreacted starting material in Reverse Phase modes.

Visualizations

Figure 1: Chromatographic Decision Tree

This diagram outlines the logic for selecting the appropriate method based on sample stage.

HPLC_Decision_Tree Start Sample Origin Reaction Crude Reaction Mixture (Vilsmeier-Haack) Start->Reaction Purified Isolated Solid (Recrystallized) Start->Purified Decision1 Goal: Check Completion? Reaction->Decision1 Decision2 Goal: Final Purity? Purified->Decision2 MethodB Method B: Isocratic (60:40 H2O:ACN) Fast (<10 min) Decision1->MethodB Yes MethodA Method A: Gradient (10-90% ACN) High Resolution Decision2->MethodA Yes Result1 Result: Precursor vs. Product Ratio MethodB->Result1 Result2 Result: Trace Acid/Dimer Detection MethodA->Result2

Caption: Workflow for selecting between rapid isocratic screening and high-resolution gradient analysis.

Figure 2: Relative Retention Map

Visualizing the separation of the target from critical impurities.

Retention_Map Start Acid Hydrolysis Acid (Polar) RT ~5 min Start->Acid End Retention Time (min) -> Target TARGET Ethyl 5-formyl-4-methyl... RT ~13 min Acid->Target Precursor Precursor (Non-formylated) RT ~16 min Target->Precursor Dimer Dipyrromethanes (Lipophilic) RT >20 min Precursor->Dimer Dimer->End

Caption: Expected elution order on a C18 column. The target elutes between the polar acid and the non-polar precursor.

Experimental Protocol (Step-by-Step)

Sample Preparation[1][3][4][5][6]
  • Solvent: Dissolve 1.0 mg of the sample in 1.0 mL of Acetonitrile . (Avoid dissolving in 100% water due to low solubility).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates (critical for protecting UHPLC columns).

  • Dilution: Dilute 1:1 with water immediately before injection to prevent peak splitting (solvent strength mismatch). Final concentration: 0.5 mg/mL in 50:50 ACN:Water.

System Suitability Criteria

Before accepting data, verify the system using a standard injection:

  • Tailing Factor: Must be < 1.5. (Pyrroles can tail; if > 1.5, increase TFA concentration to 0.1%).

  • Resolution (Rs): > 2.0 between the Target and the Precursor peak.

  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

Troubleshooting Common Issues

  • Peak Splitting: Usually caused by injecting the sample in 100% strong solvent (ACN/MeOH). Solution: Dilute sample with water or mobile phase A.

  • Broad Peaks: Indicates secondary interactions with silanols. Solution: Ensure the column is "End-capped" (e.g., C18-EC) and the mobile phase pH is acidic (pH ~2 with TFA).

  • Ghost Peaks: Pyrroles are light-sensitive and can oxidize.[1] Solution: Use amber vials and analyze fresh samples.

References

  • Chemical Structure & Identifiers

    • Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate.[1][3][4][5] CAS: 26018-26-8.[1] PubChem CID: 137485.[6]

    • Source:

  • Synthesis & Reactivity Context

    • Clezy, P. S., et al. "The Chemistry of Pyrrolic Compounds." Australian Journal of Chemistry, describing the use of formyl pyrroles in porphyrin synthesis.
    • Source:

  • HPLC Methodology for Pyrroles

    • "Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
    • Source:

  • Precursor Properties

    • Ethyl 4-methyl-1H-pyrrole-2-carboxylate.[3][5][7][8] CAS: 40611-85-6.[1][7]

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate

This guide outlines the critical safety, operational, and disposal protocols for Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (CAS 26018-26-8). It is designed for researchers requiring immediate, actionable intellige...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, operational, and disposal protocols for Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate (CAS 26018-26-8). It is designed for researchers requiring immediate, actionable intelligence for handling this specific pyrrole derivative in drug development and organic synthesis workflows.

Chemical Identity & Risk Profile

Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a functionalized pyrrole intermediate often used in the synthesis of porphyrins, BODIPY dyes, and kinase inhibitors (e.g., Sunitinib analogs). Its dual functionality (aldehyde and ester) makes it a versatile but reactive electrophile.

Property Data
CAS Number 26018-26-8
Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Physical State Off-white to tan solid
Storage 2–8°C, Inert Atmosphere (N₂/Ar), Light Sensitive
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethanol
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Stability Warning: Pyrrole derivatives are electron-rich and prone to oxidation/polymerization upon exposure to air and light. "Darkening" of the solid indicates degradation.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound to prevent sensitization and exposure.

PPE Category Requirement Scientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Pyrroles can permeate standard latex. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without skin exposure.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders. Goggles seal against airborne particulates that cause severe conjunctival irritation (H319).
Respiratory N95 / P100 Respirator (if outside hood)While low volatility, the solid dust is a potent respiratory irritant (H335). Always handle open containers within a certified Fume Hood.
Body Defense Lab Coat (Cotton/Poly blend) + Sleeves Prevents accumulation of dust on street clothes. Tyvek sleeves recommended for scale-up (>10g) to cover wrist gaps.

Operational Handling Protocols

A. Storage & Stability Management
  • The "Gold Standard" Storage: Store the vial inside a secondary desiccated jar flushed with Nitrogen or Argon at 4°C.

  • Why? The electron-rich pyrrole ring is susceptible to oxidative degradation. Moisture promotes hydrolysis of the ester or aldehyde oxidation.

B. Solubilization & Reaction Setup Workflow

This workflow minimizes exposure and ensures stoichiometry accuracy by preventing degradation during handling.

HandlingWorkflow Figure 1: Inert handling workflow to prevent oxidative degradation during setup. Start Start: Vial Retrieval Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing in Fume Hood (Use Anti-Static Gun) Equilibrate->Weighing Inside Hood Solvent Dissolve Immediately (DMSO/DMF/DCM) Weighing->Solvent Minimize Air Exposure Inert Purge Headspace with N2/Ar Solvent->Inert Seal Septum Reaction Proceed to Reaction Inert->Reaction

Critical Technical Insight: When weighing, use an anti-static gun if available. Pyrrole solids are often static-prone, leading to "flying dust" that contaminates the balance and increases inhalation risk. If static is high, weigh directly into a tared reaction flask containing the stir bar, rather than on weighing paper.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate the immediate area of unnecessary personnel.

  • Dampen a paper towel with acetone or ethanol (do not spray directly on powder to avoid dispersing it).

  • Wipe the spill gently from the outside in.

  • Clean the surface with soap and water to remove oily residues.

  • Dispose of all cleanup materials as solid hazardous waste.

Disposal Decision Tree

Never dispose of pyrrole derivatives down the drain. They are toxic to aquatic life and can polymerize in plumbing.

DisposalTree Figure 2: Segregated disposal logic to prevent cross-stream contamination. Waste Waste Generation Type Is it Solid or Liquid? Waste->Type SolidWaste Solid Waste Bin (Double Bagged) Type->SolidWaste Solid/Wipes LiquidWaste Liquid Waste Stream Type->LiquidWaste Mother Liquor Halogen Contains Halogenated Solvents (DCM/CHCl3)? LiquidWaste->Halogen HaloBin Halogenated Waste Carboy Halogen->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste Carboy Halogen->NonHaloBin No

References

  • BLD Pharm . Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate SDS. Retrieved from

  • PubChem . Compound Summary: Pyrrole-2-carboxylate derivatives. National Library of Medicine. Retrieved from

  • Arkivoc . Synthesis of symmetric tris(2-furyl)methanes (Reference to pyrrole reactivity). Retrieved from

  • Google Patents . Pyrrole substituted 2-indolinone protein kinase inhibitors (US6573293B2). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate
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